Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride

Description

Chemical Classification and Structural Overview

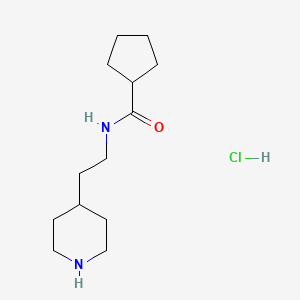

Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride is a synthetic small-molecule compound classified as a carboxamide derivative with a piperidine-substituted alkyl chain . Its molecular formula is $$ \text{C}{13}\text{H}{25}\text{ClN}_2\text{O} $$, and it has a molecular weight of 260.80 g/mol. The structure comprises three key components:

- Cyclopentane ring : A five-membered carbocyclic system substituted with a carboxylic acid-derived amide group.

- Piperidine moiety : A six-membered nitrogen-containing heterocycle at the 4-position of the ethylamide side chain.

- Hydrochloride salt : Enhances solubility and stability for pharmaceutical applications.

The IUPAC name is N-(2-piperidin-4-ylethyl)cyclopentanecarboxamide hydrochloride, and its SMILES notation is C1CCC(C1)C(=O)NCCC2CCNCC2.Cl. X-ray crystallography and NMR studies confirm the equatorial orientation of the cyclopentane ring and the chair conformation of the piperidine group.

Historical Context and Research Significance

First reported in 2010, this compound emerged during structure-activity relationship (SAR) studies targeting G protein-coupled receptors (GPCRs) . Its design leveraged:

- Piperidine’s bioisosteric properties : Mimics morpholine or pyrrolidine in CNS-targeted drugs.

- Cyclopentane’s metabolic stability : Replaces benzene rings to reduce oxidative metabolism.

Notable research milestones include:

Relevance in Medicinal Chemistry and Pharmaceutical Development

The compound’s hybrid structure enables dual functionality:

- Receptor modulation : The piperidine-ethylamide chain binds to hydrophobic pockets in GPCRs (e.g., chemokine receptors).

- Enzyme inhibition : The cyclopentanecarboxamide group mimics endogenous substrates of hydrolytic enzymes like NAAA.

Table 2: Pharmacological Applications of Structural Analogs

Recent advances include its use in prodrug formulations to improve blood-brain barrier penetration. Computational docking studies suggest high affinity for the σ-1 receptor (ΔG = -9.8 kcal/mol), positioning it as a candidate for neurodegenerative disease research.

Properties

IUPAC Name |

N-(2-piperidin-4-ylethyl)cyclopentanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c16-13(12-3-1-2-4-12)15-10-7-11-5-8-14-9-6-11;/h11-12,14H,1-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHQRUUTBSVFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185296-32-5 | |

| Record name | Cyclopentanecarboxamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with cyclopentanecarboxylic acid. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process typically involves recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane or ethanol).

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols, amines), and halogenated derivatives (e.g., chlorinated or brominated compounds).

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Pain Management and Neurological Disorders : Preliminary studies indicate that cyclopentanecarboxylic acid derivatives may interact with opioid receptors and other neurotransmitter systems, suggesting potential applications as analgesics or in treating neurological disorders.

- Biological Activities : Compounds similar to Cyclopentane CPA have been investigated for anti-inflammatory properties and as potential treatments for conditions like hypertension and heart failure .

- Proteomics Research

- Synthetic Chemistry

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexanecarboxylic Acid | Six-membered ring | More stable due to larger ring size |

| 2-Piperidin-1-yl-cyclohexanecarboxylic Acid | Contains a piperidine substituent | Enhanced bioactivity due to piperidine |

| 3-Pyridyl-cyclobutanecarboxamide | Four-membered ring | Potentially different pharmacological profile |

| 2-Aminocyclopentanecarboxylic Acid | Amino group addition | May exhibit different reactivity patterns |

| Cyclopentanecarboxylic Acid (CPA) | Five-membered ring with piperidine | Distinct biological activities compared to others |

Interaction with Opioid Receptors

A study investigating the binding affinity of cyclopentanecarboxylic acid derivatives at opioid receptors demonstrated promising results, indicating potential use in pain management therapies. This study highlighted the compound's ability to modulate pain pathways effectively.

HDAC Inhibition

Research on isoxazole derivatives synthesized from cyclopentanecarboxylic acid showed significant HDAC inhibitory action. One particular derivative exhibited IC50 values significantly lower than other tested compounds, suggesting its efficacy as an anticancer agent .

Proteomics Applications

In proteomics research, this compound has been used to probe protein interactions, enhancing our understanding of cellular mechanisms involved in various diseases .

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues

Cyclopentanecarboxylic Acid (2-Piperidin-2-yl-Ethyl)-Amide Dihydrochloride

- Structure : Differs in the position of the piperidine nitrogen (2-position vs. 4-position) and exists as a dihydrochloride salt.

- Properties: The dihydrochloride form likely improves aqueous solubility compared to the monohydrochloride variant. This positional isomerism may influence receptor binding or metabolic stability .

Metcaraphen Hydrochloride (C20H31NO2·HCl)

- Structure: A cyclopentanecarboxylic acid ester with a 3,4-dimethylphenyl group and a diethylaminoethyl ester chain.

- Properties : The ester linkage may confer different pharmacokinetic profiles (e.g., faster hydrolysis in vivo) compared to amide derivatives. Larger molecular weight (353.93 g/mol) suggests lower solubility than the target compound .

CPP-115 Hydrochloride (C7H10ClF2NO2)

- Structure: Features a difluoromethylene group and amino substituents on the cyclopentane ring.

- Clinically relevant as a GABA-aminotransferase inhibitor for epilepsy treatment .

Functional Group Variants

Cyclopentane Dicarboxylic Acids

- Examples : 1,1-Cyclopentanediacetic acid, Cyclopentane-1,3-dicarboxylic acid.

- Properties : Carboxylic acid groups replace the amide functionality, increasing hydrophilicity. These are used in polymer synthesis and as intermediates in organic chemistry .

Isobornyl Propionate

- Structure: A terpenoid ester of cyclopentanecarboxylic acid.

- Properties : Demonstrates volatility and aromatic properties, making it useful in fragrances and plant growth regulation .

Comparative Data Table

Key Findings

- Positional Isomerism: The piperidine nitrogen position (2- vs. Dihydrochloride salts generally enhance solubility compared to monohydrochlorides .

- Functional Group Effects : Amides (target compound) exhibit greater metabolic stability than esters (Metcaraphen) but may have reduced bioavailability due to higher polarity .

Biological Activity

Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride, often referred to as CPA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Cyclopentane Ring : A five-membered carbon ring that contributes to the compound's structural integrity.

- Piperidine Moiety : An essential six-membered nitrogen-containing ring, known for enhancing bioactivity.

- Amide Linkage : This functional group connects the cyclopentane and piperidine components, influencing the compound's reactivity and interaction with biological targets.

The hydrochloride form improves the compound's solubility, facilitating its use in various biological assays and potential therapeutic applications .

1. Interaction with Neurotransmitter Systems

Preliminary studies indicate that CPA may interact with opioid receptors and other neurotransmitter systems. This suggests potential applications in pain management and treatment of neurological disorders. The presence of the piperidine ring is particularly relevant, as compounds with similar structures have been associated with analgesic and anti-inflammatory properties .

3. Enzyme Inhibition

The compound's mechanism of action may involve enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. Such activity could position CPA as a candidate for treating conditions like Alzheimer's disease or other cognitive disorders by enhancing neurotransmitter levels through AChE inhibition .

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of Piperidine Derivative : Starting from commercially available piperidine.

- Coupling Reaction : The piperidine derivative is coupled with cyclopentanecarboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form by treatment with hydrochloric acid to enhance solubility .

Comparative Analysis

To understand the unique properties of CPA, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclohexanecarboxylic Acid (2-piperidin-4-yl-ethyl) | Six-membered ring | Potentially different pharmacological profile |

| 2-Piperidin-1-yl-cyclohexanecarboxylic Acid | Piperidine substituent | Enhanced bioactivity |

| Cyclopentanecarboxylic Acid (2-piperidin-3-yl-ethyl) | Different piperidine substitution | Varies in receptor interaction |

The unique combination of a five-membered ring structure and a piperidine moiety in CPA may confer distinct biological activities compared to these analogs .

Case Studies and Research Findings

While specific case studies focusing solely on CPA are sparse, insights can be drawn from related research on piperidine derivatives:

- Anticancer Research : Piperidine derivatives have been evaluated for their anticancer properties, showing activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle modulation .

- Neuroprotective Effects : Studies on similar compounds indicate potential neuroprotective effects, suggesting that CPA might also exhibit such properties through modulation of neuroinflammatory pathways .

- Toxicity Profiling : Research involving the ToxCast database has provided insights into the toxicity profiles of piperidine derivatives, emphasizing the need for further investigation into the safety and efficacy of CPA in clinical settings .

Q & A

Q. Q1. What are the optimized synthetic routes for Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride, and how do intermediates influence yield?

The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, as described in Reference Examples 87 and 88, with adaptations for cyclopentane ring functionalization . Critical steps include Boc deprotection under acidic conditions and amide bond formation using carbodiimide coupling agents. Yield optimization requires strict control of reaction temperature (20–25°C) and stoichiometric ratios of the piperidine-ethylamine moiety to cyclopentanecarboxylic acid derivatives. Impurities such as unreacted starting materials or byproducts (e.g., dipeptide derivatives) are monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Q2. What spectroscopic methods are validated for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the cyclopentane ring conformation and piperidine-ethylamide linkage. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak [M+H]⁺ at m/z 297.2 (free base) and 333.7 (hydrochloride salt). Infrared (IR) spectroscopy identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bend at ~1550 cm⁻¹) .

Advanced Analytical Challenges

Q. Q3. How can researchers resolve contradictions in purity assessments between HPLC and GC-MS data?

Discrepancies arise due to differential volatility of the hydrochloride salt in GC-MS versus HPLC. GC-MS (using a DB-5MS column, 70 eV ionization) may underestimate purity due to salt decomposition at high temperatures, whereas HPLC (with ion-pairing reagents) provides accurate quantification of intact ions. Cross-validation with elemental analysis (C, H, N, Cl) ensures <1% deviation from theoretical values .

Q. Q4. What strategies mitigate stereochemical instability during storage?

The compound’s piperidine-4-yl group exhibits pH-dependent epimerization. Storage at 4°C in anhydrous dimethyl sulfoxide (DMSO) or lyophilized form minimizes racemization. Chiral HPLC (Chiralpak IA column, hexane/isopropanol/0.1% diethylamine) monitors enantiomeric excess (>98%) .

Pharmacological and Mechanistic Studies

Q. Q5. What in vitro models are suitable for evaluating its GABAergic activity?

The compound’s structural similarity to CPP-115 (a GABA-aminotransferase inhibitor) suggests assays using rat cortical neurons or HEK293 cells expressing GABA receptors. Dose-response curves (0.1–100 µM) with fluorometric intracellular Cl⁻ flux measurements (MQAE dye) quantify potency (EC₅₀) and efficacy (Emax). Co-administration with bicuculline (GABA-A antagonist) validates target specificity .

Q. Q6. How does its metabolic stability in hepatic microsomes compare to analogs?

Incubation with human liver microsomes (HLMs) and NADPH reveals CYP3A4-mediated oxidation of the piperidine ring. Stability is assessed via half-life (t₁/₂) calculations using LC-MS/MS. Co-incubation with ketoconazole (CYP3A4 inhibitor) increases t₁/₂ from 12.3 ± 1.5 min to 28.7 ± 2.1 min, indicating metabolic vulnerability .

Safety and Toxicology

Q. Q7. What preclinical toxicity models are recommended for acute exposure assessment?

Rodent models (Sprague-Dawley rats) are used for LD₅₀ determination (oral and intravenous routes). Histopathological analysis focuses on CNS depression (via open-field tests) and hepatorenal toxicity (ALT, AST, creatinine levels). Acute neurotoxicity is observed at ≥50 mg/kg (lethargy, ataxia) .

Q. Q8. How are reactive metabolites identified to mitigate long-term toxicity risks?

Glutathione (GSH) trapping assays in HLMs detect electrophilic intermediates. LC-MS/MS identifies GSH adducts (e.g., m/z 589.2 for cyclopentane-ring-oxidized metabolites). Structural modification of the piperidine nitrogen with methyl groups reduces bioactivation .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address batch-to-batch variability in bioactivity data?

Variability arises from residual solvents (e.g., DMF) or moisture content. Karl Fischer titration ensures <0.1% water, while ¹H NMR quantifies DMF levels (<50 ppm). Normalizing bioactivity data to purity-adjusted concentrations (via HPLC) reduces variability .

Q. Q10. What statistical frameworks are robust for analyzing dose-dependent synergy in combination therapies?

Synergy is assessed using the Chou-Talalay combination index (CI) with CompuSyn software. For non-normal datasets (e.g., skewed viability curves), non-parametric methods like the Bliss independence model are applied. GraphPad Prism (ANOVA with Tukey’s post hoc test) validates significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.